molecular formula C24H25N3O4S B15027765 (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027765
M. Wt: 451.5 g/mol
InChI Key: OMGUXTQXXBCEAH-ODLFYWEKSA-N
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Description

The compound (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 578701-67-4; molecular formula: C₂₄H₂₅N₃O₄S) is a heterocyclic derivative featuring a fused thiazolo-triazolone core. Its structure includes a Z-configured benzylidene group at position 5 (substituted with a 4-tert-butyl moiety) and a 3,4,5-trimethoxyphenyl group at position 2 (Figure 1). These substituents are critical for modulating physicochemical properties such as lipophilicity, solubility, and intermolecular interactions, which influence its biological activity .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O4S/c1-24(2,3)16-9-7-14(8-10-16)11-19-22(28)27-23(32-19)25-21(26-27)15-12-17(29-4)20(31-6)18(13-15)30-5/h7-13H,1-6H3/b19-11-

InChI Key

OMGUXTQXXBCEAH-ODLFYWEKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Origin of Product

United States

Preparation Methods

Synthesis Strategies

Traditional Multi-Step Synthesis

The most widely reported method involves a three-step process:

  • Formation of the Thiazolo[3,2-b]triazole Core :
    • 3-Mercapto-1,2,4-triazole derivatives are condensed with α-halocarbonyl compounds (e.g., α-bromo-1,3-diketones) under acidic conditions.
    • Example: Reaction of 5-phenyl-4H-1,2,4-triazole-3-thiol with α-bromo-1-phenylbutane-1,3-dione in acetic acid yields the thiazolo-triazole scaffold.
  • Introduction of the 3,4,5-Trimethoxyphenyl Group :

    • Ullmann coupling or nucleophilic aromatic substitution is used to attach the trimethoxyphenyl moiety at position 2 of the thiazolo-triazole.
  • Benzylidene Formation via Knoevenagel Condensation :

    • The tert-butylbenzaldehyde reacts with the triazolone ring at position 5 under basic conditions (e.g., piperidine/ethanol) to form the (Z)-configured benzylidene group.
Key Data:
Step Reagents/Conditions Yield Characterization
1 AcOH, reflux, 4 h 65–85% ¹H NMR, LC-MS
2 CuI, K₂CO₃, DMF, 110°C 70% ¹³C NMR, HRMS
3 Piperidine/EtOH, 80°C 55–60% X-ray crystallography

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Visible-Light-Mediated Synthesis :
    • α-Bromodiketones generated in situ from 1,3-diketones and N-bromosuccinimide (NBS) react with 3-mercapto-triazoles in aqueous media under visible light.
    • Advantages:
      • 85–92% yields.
      • No toxic solvents or catalysts.
  • One-Pot Reactions :
    • Combines cyclization and benzylidene formation using p-toluenesulfonic acid (p-TSA) as a catalyst.

Mechanistic Insights

Cyclocondensation Mechanism

The thiazolo-triazole core forms via a [3+2] cycloaddition between the thiol group of 3-mercapto-triazole and the α-carbon of the diketone. The reaction proceeds through a thiiranium ion intermediate, followed by ring expansion (Figure 1).

Stereochemical Control

The (Z)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the tert-butylphenyl oxygen and the triazolone nitrogen, as confirmed by NOESY experiments.

Optimization Challenges

Regioselectivity Issues

Unsymmetrical diketones (e.g., 1-phenylbutane-1,3-dione) may produce regioisomers. Strategies to mitigate this include:

  • Using bulky bases (e.g., DBU) to favor attack at the less hindered carbonyl.
  • Low-temperature reactions (−20°C) to slow competing pathways.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers.
  • Recrystallization : Ethanol/water mixtures improve purity to >98%.

Comparative Analysis of Methods

Method Yield Purity Environmental Impact
Traditional Multi-Step 55–70% High High (toxic solvents)
Visible-Light-Mediated 85–92% High Low (aqueous, catalyst-free)
One-Pot 60–75% Moderate Moderate

The visible-light approach outperforms others in yield and sustainability but requires specialized equipment.

Analytical Validation

  • ¹H/¹³C NMR : Confirms substitution patterns and (Z)-configuration.
  • HRMS : Validates molecular formula (e.g., m/z 453.5 for C₂₂H₁₉N₃O₆S).
  • X-ray Crystallography : Resolves ambiguity in stereochemistry (CCDC deposition: 2054321).

Industrial-Scale Considerations

  • Cost of Raw Materials : 3,4,5-Trimethoxybenzaldehyde costs ~$120/g (Sigma-Aldrich), making the compound expensive to produce.
  • Patent Landscape : CN103570643A protects similar thiazolo-triazole derivatives, limiting manufacturing flexibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced benzylidene derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be developed into therapeutic agents. Its structural features suggest potential interactions with biological targets, which could be exploited for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. For example, it may interact with kinases or other signaling proteins, disrupting cellular pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Anticancer Activity

  • The target compound’s trimethoxyphenyl group aligns with combretastatin-like tubulin inhibitors, suggesting antiproliferative mechanisms . In contrast, furan/thiophene analogs (2j, 2k) show moderate activity due to weaker tubulin binding but exhibit lower cytotoxicity .
  • IC₅₀ Trends: Trimethoxy-substituted derivatives (e.g., target compound) typically show IC₅₀ values <10 μM in cancer cell lines, outperforming non-trimethoxy analogs (e.g., 2j: IC₅₀ ~25 μM) .

Neuroprotective Potential

Thiazolo-triazolones with planar aromatic systems (e.g., 5-[(Z)-2,3-dimethoxybenzylidene] analog) demonstrate neuroprotective effects via antioxidant pathways, a property likely shared by the target compound due to its electron-rich trimethoxy group .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (MACCS fingerprints), the target compound shares >70% similarity with combretastatin analogs (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) but <50% similarity with furan/thiophene derivatives . This aligns with the similar property principle, where structural resemblance correlates with overlapping biological targets .

Biological Activity

The compound (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole-based derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and data, including case studies and relevant findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H25N3O4S\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_4\text{S}

This structure features a thiazole ring fused with a triazole moiety and multiple methoxy groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals.
  • Anti-inflammatory Properties : Studies have shown that thiazole derivatives can inhibit inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.
  • Antimicrobial Effects : Preliminary tests suggest that the compound may possess antimicrobial properties against various pathogens.

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts bacterial cell wall synthesis

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in DPPH radicals with an IC50 value of 0.0016 mg/mL, showcasing its effectiveness as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound inhibited lipopolysaccharide (LPS)-induced production of TNF-alpha and IL-6 in macrophages. The results suggested a dose-dependent reduction in cytokine levels with an IC50 value of 0.002 mg/mL.

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 0.01 mg/mL against both strains, indicating potential as a therapeutic agent in treating bacterial infections.

Detailed Research Findings

Recent studies have focused on the mechanism by which this compound exerts its biological effects. For instance:

  • Mechanism of Action in Inflammation : The compound was found to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
  • Synergistic Effects : When used in combination with other known anti-inflammatory agents, there was an observed enhancement in efficacy, suggesting potential for combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (5Z)-5-(4-tert-butylbenzylidene)thiazolo-triazolone derivatives, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a base-catalyzed condensation reaction between a thiazolo-triazolone precursor and 4-tert-butylbenzaldehyde. Key steps include refluxing in ethanol with NaOH or KOH (1–2 mol%) for 6–8 hours. Monitoring via TLC and recrystallization from 1,4-dioxane improves purity. Typical yields range from 52–64% .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. methanol) and base strength (KOH > NaOH) can enhance reaction efficiency. For example, using piperidine as a catalyst in dioxane increased yields to 61% for similar analogs .

Q. How are spectroscopic techniques (NMR, LCMS) employed to confirm the stereochemistry and purity of this compound?

  • 1H-NMR : The Z-configuration of the benzylidene group is confirmed by a singlet at δ 7.8–8.2 ppm for the exocyclic C=CH proton. The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm .
  • 13C-NMR : Signals at δ 160–170 ppm correspond to the thiazolo-triazolone carbonyl and exocyclic C=CH carbons. Trimethoxyphenyl carbons appear at δ 55–60 ppm (OCH3) .
  • LCMS (ESI+) : A molecular ion peak at m/z 486 [M + H]+ aligns with the calculated molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

  • Protocol : Use SRB (sulforhodamine B) assays on human cancer cell lines (e.g., MCF-7, HEPG-2). Maintain cells in RPMI-1640 medium with 5% FBS, and test compound concentrations (0.1–100 µM) for 48–72 hours. Include DMSO controls (≤0.5%) to exclude solvent toxicity .
  • Data Interpretation : IC50 values <10 µM indicate potent activity. For example, analogs with 3,4,5-trimethoxyphenyl groups showed IC50 values of 2.5–8.7 µM against breast and liver cancer cells .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) explain the role of substituents in modulating biological activity?

  • Key Findings :

  • The 3,4,5-trimethoxyphenyl group enhances membrane permeability and tubulin binding, as seen in analogs with IC50 values 3-fold lower than non-substituted derivatives .
  • The tert-butylbenzylidene moiety improves metabolic stability by reducing CYP450-mediated oxidation .
    • Experimental Design : Compare analogs with substitutions at the benzylidene (e.g., furan, thiophene) or triazolone positions using molecular docking (e.g., PDB: 3LD6 for 14α-demethylase) .

Q. How should researchers address contradictory data in cytotoxicity studies (e.g., variable IC50 values across cell lines)?

  • Troubleshooting :

  • Validate cell line authenticity via STR profiling.
  • Standardize assay protocols (e.g., incubation time, seeding density). For example, HA22T liver cancer cells showed higher sensitivity (IC50 = 1.8 µM) than HEPG-2 (IC50 = 7.3 µM) due to differential expression of apoptosis regulators .
  • Use orthogonal assays (e.g., Annexin V/PI staining) to confirm apoptosis vs. necrosis .

Q. What computational strategies predict binding interactions with biological targets like hemoglobin subunits or tubulin?

  • Molecular Docking : Use AutoDock Vina with Lamarckian GA to simulate binding to α/β-hemoglobin (PDB: 1A3N) or β-tubulin (PDB: 1SA0). Focus on hydrogen bonds with Lys/Arg residues and hydrophobic contacts with the trimethoxyphenyl group .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD values <2.0 Å indicate stable binding .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions for condensation reactions to avoid side products (e.g., hydrolysis of the triazolone ring) .
  • Analytical Validation : Cross-check LCMS purity (>95%) with elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Biological Assay Controls : Include CHS-828 (a guanidine antitumor agent) as a positive control and verify cytotoxicity against normal fibroblasts (e.g., WI-38 cells) to assess selectivity .

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